molecular formula C18H23N3O B14823787 4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide CAS No. 88945-33-9

4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide

Cat. No.: B14823787
CAS No.: 88945-33-9
M. Wt: 297.4 g/mol
InChI Key: FQXVWZQXBUDDAX-UHFFFAOYSA-N
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Description

4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide is a chemical compound known for its diverse applications in scientific research. This compound features a benzamide group attached to a pyrimidine ring, which is further substituted with a pentyl chain. The unique structure of this compound makes it a valuable molecule in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide typically involves the reaction of 2-amino-5-pentylpyrimidine with 4-bromomethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzamide derivatives with various alkyl or acyl groups.

Scientific Research Applications

4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide can be compared with other similar compounds to highlight its uniqueness:

    Pemetrexed: A structurally similar compound used in cancer treatment.

    Methotrexate: Another related compound used as an anticancer and immunosuppressive agent.

Similar Compounds

Properties

CAS No.

88945-33-9

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

4-[2-(5-pentylpyrimidin-2-yl)ethyl]benzamide

InChI

InChI=1S/C18H23N3O/c1-2-3-4-5-15-12-20-17(21-13-15)11-8-14-6-9-16(10-7-14)18(19)22/h6-7,9-10,12-13H,2-5,8,11H2,1H3,(H2,19,22)

InChI Key

FQXVWZQXBUDDAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(N=C1)CCC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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